(3R)-3-hydroxy-L-aspartic acid
Übersicht
Beschreibung
This compound contains two chiral centers, allowing it to exist in four stereoisomers: d-threo-3-hydroxyaspartic acid, l-threo-3-hydroxyaspartic acid, d-erythro-3-hydroxyaspartic acid, and l-erythro-3-hydroxyaspartic acid . It is known for its biological activity, particularly as a competitive blocker against glutamate transporters in the mammalian central nervous system .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ein Verfahren zur Synthese von l-threo-3-Hydroxyaspartinsäure beinhaltet die Verwendung mikrobieller Hydroxylase und Hydrolase. Eine gut charakterisierte Mutante der Asparaginhydroxylase (AsnO-D241N) und ihr homologes Enzym (SCO2693-D246N) werden zur direkten Hydroxylierung von l-Asparaginsäure verwendet. Die Hydroxylierung wird gefolgt von Amidad hydrolyse durch Asparaginase über 3-Hydroxyasparagin . Ein anderes Verfahren beinhaltet die Verwendung von d-threo-3-Hydroxyaspartat-Dehydratase aus Delftia sp. HT23, das die Dehydratisierung von d-threo-3-Hydroxyaspartat und l-erythro-3-Hydroxyaspartat katalysiert .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von l-threo-3-Hydroxyaspartinsäure durch einen Eintopf-Biokonversionsprozess unter Verwendung von Asparaginase-defizientem Escherichia coli erreicht werden, das Asparaginhydroxylase exprimiert. Dieses Verfahren hat sich gezeigt, dass es hohe Mengen an l-threo-3-Hydroxyaspartinsäure mit einer molaren Ausbeute von bis zu 96% liefert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: d,l-threo-3-Hydroxyaspartinsäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Dehydratisierung, Oxidation und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Dehydratisierung: Katalysiert durch d-threo-3-Hydroxyaspartat-Dehydratase, was zur Bildung von 2-Aminomaleinsäure führt.
Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Substitution: Kann unter sauren oder basischen Bedingungen auftreten, was zur Bildung verschiedener Derivate führt.
Hauptprodukte:
Dehydratisierung: 2-Aminomaleinsäure.
Oxidation: Verschiedene oxidierte Derivate, abhängig von den spezifischen Bedingungen und Reagenzien, die verwendet werden.
Substitution: Substituierte Asparaginsäure-Derivate.
Wissenschaftliche Forschungsanwendungen
d,l-threo-3-Hydroxyaspartinsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit einer Glutamatdysregulation verbunden sind.
Industrie: Wird bei der Herstellung verschiedener Pharmazeutika und biochemischer Reagenzien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von d,l-threo-3-Hydroxyaspartinsäure beinhaltet seine Interaktion mit Glutamattransportern (exzitatorische Aminosäuretransporter, EAATs). Es wirkt als kompetitiver Inhibitor und blockiert die Aufnahme von Glutamat und moduliert so die Neurotransmission im zentralen Nervensystem . Die Stereospezifität der Verbindung wird durch die Orientierung der Hydroxylgruppe am aktiven Zentrum des Enzyms bestimmt, die mit der 3R-Konfiguration von 3-Hydroxyaspartat kompatibel ist .
Ähnliche Verbindungen:
Asparaginsäure: Die Stammverbindung, von der d,l-threo-3-Hydroxyaspartinsäure abgeleitet ist.
Threonin: Eine weitere Aminosäure mit einer Hydroxylgruppe, die sich jedoch in ihrer Struktur und Funktion unterscheidet.
Einzigartigkeit: d,l-threo-3-Hydroxyaspartinsäure ist einzigartig aufgrund ihrer spezifischen Hydroxylierung an der dritten Position und ihrer Fähigkeit, als kompetitiver Inhibitor von Glutamattransportern zu wirken. Dies macht es besonders wertvoll für die Forschung im Zusammenhang mit Neurotransmission und neurodegenerativen Erkrankungen .
Wirkmechanismus
The mechanism of action of d,l-threo-3-hydroxyaspartic acid involves its interaction with glutamate transporters (excitatory amino acid transporters, EAATs). It acts as a competitive inhibitor, blocking the uptake of glutamate and thereby modulating neurotransmission in the central nervous system . The compound’s stereospecificity is determined by the orientation of the hydroxyl group at the active site of the enzyme, which is compatible with the 3R configuration of 3-hydroxyaspartate .
Vergleich Mit ähnlichen Verbindungen
Aspartic Acid: The parent compound from which d,l-threo-3-hydroxyaspartic acid is derived.
Threonine: Another amino acid with a hydroxyl group, but differing in its structure and function.
Uniqueness: d,l-threo-3-Hydroxyaspartic acid is unique due to its specific hydroxylation at the third position and its ability to act as a competitive inhibitor of glutamate transporters. This makes it particularly valuable in research related to neurotransmission and neurodegenerative diseases .
Eigenschaften
IUPAC Name |
2-amino-3-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875575 | |
Record name | 3-hydroxy-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |
Record name | 3-Hydroxyaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxy-DL-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC158204 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC139979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aspartic acid, DL-erythro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC119128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malic acid, 3-amino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Threo-3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erythro-3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.